![molecular formula C12H12INO B2956917 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one CAS No. 303019-46-7](/img/structure/B2956917.png)

3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

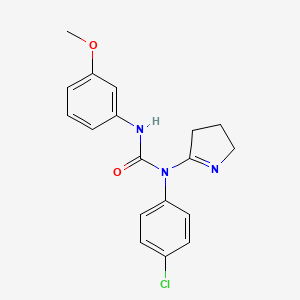

“3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one” is a chemical compound with the CAS number 303019-46-7 . It is a versatile material used in scientific research. Its unique structure enables various applications, including drug development, organic synthesis, and materials science.

Synthesis Analysis

The synthesis of cyclohexenones, which are part of the structure of “this compound”, has been extensively studied . Various methods have been developed, including the use of allyl-palladium catalysis for the α,β-dehydrogenation of ketones via their zinc enolates . Another method involves the cationic Rh(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropanes and CO .Wissenschaftliche Forschungsanwendungen

Crystal Structures of Anticonvulsant Enaminones

Research on anticonvulsant enaminones, including structures related to 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one, has shown that these compounds form hydrogen bonds which contribute to their biological activity. The study by Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of three anticonvulsant enaminones, observing intermolecular hydrogen bonds forming infinite chains of molecules, which could be relevant in understanding their pharmacological effects (Kubicki, Bassyouni, & Codding, 2000).

Generation and Reactivity of Aminophenyl Cations

Guizzardi et al. (2001) explored the generation and reactivity of 4-aminophenyl cations, closely related to the this compound structure. Their study found that these cations undergo photoheterolysis in polar media, forming various reactive intermediates. This research can inform the understanding of the chemical behavior of similar compounds in different environments (Guizzardi et al., 2001).

Aromatase Inhibitory Activity

Staněk et al. (1991) focused on the synthesis of novel compounds similar to this compound, testing their in vitro inhibition of human placental aromatase. This enzyme plays a crucial role in converting androgens to estrogens, making these compounds potentially significant in the treatment of hormone-dependent tumors (Staněk et al., 1991).

Incorporation in Proteins for Structure Determination

Xie et al. (2004) demonstrated a method to incorporate unnatural amino acids, like iodoPhe which is structurally related to this compound, into proteins for structural studies. This technology allows for detailed analysis of proteins' structures, contributing to the understanding of their functions in biological systems (Xie et al., 2004).

Eigenschaften

IUPAC Name |

3-(4-iodoanilino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h4-8,14H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZOTRUUMVRCBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2956836.png)

![2-Chloro-N-[(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)methyl]acetamide](/img/structure/B2956838.png)

![N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2956854.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956855.png)